molecular formula C7H14O5 B085549 Methyl alpha-L-rhamnopyranoside CAS No. 14917-55-6

Methyl alpha-L-rhamnopyranoside

Cat. No. B085549
CAS RN: 14917-55-6
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-PAMBMQIZSA-N
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Description

Synthesis Analysis

The synthesis of methyl α-L-rhamnopyranoside and its derivatives involves several chemical routes, including the preparation of 2,3-di-O-glycosyl derivatives, showcasing the molecule's versatility as a building block in carbohydrate chemistry. Techniques such as selective protection and glycosylation have been employed to produce various derivatives with desired structural features (Nifant’ev, Shashkov, Lipkind, & Kochetkov, 1992).

Molecular Structure Analysis

The molecular structure of methyl α-L-rhamnopyranoside derivatives, such as methyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside, has been elucidated through techniques like X-ray crystallography. These studies reveal the molecule's conformational features, including its preferred chair conformation and the orientation of substituent groups (Shalaby, Fronczek, & Younathan, 1994).

Scientific Research Applications

  • Structure in Polyol Metal Complexes :

    • Methyl α-L-rhamnopyranoside acts as a chelate ligand in a homoleptic square-planar copper(II) complex, as demonstrated in the study of lithium bis[methyl α‐l‐rhamnopyranosid(2,3)‐ato(2–)]cuprate(II) tetrahydrate. The dianionic rhamnoside's alkoxide groups either bind to Li or act as acceptors in hydrogen bonds (Klaassen & Klüfers, 1994).
  • Role in Rhamnolipid Structure :

    • It is a component in the structure of a rhamnolipid from Pseudomonas aeruginosa, as identified through various chemical analyses including periodate oxidation, sodium borohydride reduction, and chromatography (Edwards & Hayashi, 1965).
  • Contribution to Antioxidant Effects :

    • Methyl α-L-rhamnopyranoside derivatives in flavonol glycosides from Sageretia theezans have been studied for their antioxidant effects, showing varying degrees of activity in ESR and LDL oxidation inhibition tests (Chung et al., 2004).
  • Neuroprotective Effects :

    • Phenylpropanoid esters of rhamnose, including derivatives of methyl α-L-rhamnopyranoside, have been isolated from Scrophularia buergeriana and demonstrated protective effects against glutamate-induced neurodegeneration in rat cortical neurons (Kim & Kim, 2000).
  • Antimicrobial Properties :

    • Methyl α-L-rhamnopyranoside derivatives have shown excellent antimicrobial functionalities against various human pathogenic bacteria and fungi, outperforming standard antibiotics in some cases (Matin, 2014).
  • Synthetic Diagnostic Agent for Leprosy :

    • It has been used in the synthesis of compounds related to the serologically active glycolipid from Mycobacterium leprae, potentially aiding in the early diagnosis of leprosy and investigation of specific monoclonal antibodies (Gigg et al., 1985).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Methyl α-L-rhamnopyranoside . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Methyl α-L-rhamnopyranoside has shown potential for future research, particularly in the field of antimicrobials . Its DMAP-catalyzed di-O-stearoylation has indicated the reactivity of the hydroxylated stereogenic centers of rhamnopyranoside as 3-OH > 4-OH > 2-OH .

properties

IUPAC Name

(2R,3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-PAMBMQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310495
Record name Methyl α-L-rhamnopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl alpha-L-rhamnopyranoside

CAS RN

14917-55-6
Record name Methyl α-L-rhamnopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14917-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl rhamnopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014917556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl α-L-rhamnopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-deoxy-α-L-mannopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl alpha-L-rhamnopyranoside
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Methyl alpha-L-rhamnopyranoside
Reactant of Route 6
Methyl alpha-L-rhamnopyranoside

Citations

For This Compound
43
Citations
NE Nifant'ev, AS Shashkov, GM Lipkind… - Carbohydrate …, 1992 - europepmc.org
The syntheses are described of 2, 3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside (1-5) and alpha-D-mannopyranoside (6-9).[formula: see text][table: see text] The …
Number of citations: 14 europepmc.org
MK Gurjar, G Viswanadham - Journal of carbohydrate chemistry (USA), 1991 - agris.fao.org
… The combination of sugars in one of the glycolipids was identified as 3-O-(alpha-L-rhamnopyranosyl)-2-O-methyl-alpha-L-rhamnopyranoside (1) which is closely related to the …
Number of citations: 0 agris.fao.org
EA Khatuntseva, AS Shashkov… - Bioorganicheskaia …, 1996 - europepmc.org
… Synthesis of 3,4-di-O-glycosylated derivatives of methyl-alpha-L-rhamnopyranoside]. - Abstract - Europe PMC … Synthesis of 3,4-di-O-glycosylated derivatives of methyl-alpha-L-rhamnopyranoside]. …
Number of citations: 1 europepmc.org
B DE, M ANTEUNIS, DE GUSSEM, D GGS - 1976 - pascal-francis.inist.fr
1H-NMR STUDY OF L-RHAMNOSE, METHYL ALPHA -L-RHAMNOPYRANOSIDE, AND 4-O-BETA -D-GALACTOPYRANOSYL-L-RHAMNOSE IN DEUTERIUM OXIDE. … MR STUDY OF L-RHAMNOSE …
Number of citations: 0 pascal-francis.inist.fr
R Miethchen, D Rentsch - SYNTHESIS-STUTTGART, 1994 - hero.epa.gov
… Methyl alpha-D-mannopyranoside (1) and methyl alpha-L-rhamnopyranoside (9) react with chloral and dicyclohexylcarbodiimide (DCC) in an one-pot reaction selectively to form the …
Number of citations: 2 hero.epa.gov
D Chatterjee, SW Hunter, M McNeil, I Jardine… - Acta …, 1989 - europepmc.org
… , related to "mycoside C" and, accordingly, composed of a glycosylated lipopeptide "core", fatty acyl-D-Phe-D-alloThr-D-Ala-L-acanyl-O- (3,4-di-O-methyl-alpha-L-rhamnopyranoside), to …
Number of citations: 8 europepmc.org
NE Nifantĕv, AS Shashkov, EA Khatuntseva… - Bioorganicheskaia …, 1994 - europepmc.org
[Synthesis and study of NMR spectra and conformations of branched oligosaccharides. 2,3-di-O-glycosylated methyl-alpha-L-rhamnopyranosides with one or two 2-acetamido-2-deoxy-…
Number of citations: 4 europepmc.org
J Munoz-Munoz, A Cartmell… - Proceedings of the …, 2017 - National Acad Sciences
The human gut microbiota use complex carbohydrates as major nutrients. The requirement for an efficient glycan degrading systems exerts a major selection pressure on this microbial …
Number of citations: 45 www.pnas.org
NE NIFANTEV, GM Lipkind… - …, 1991 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 4
NE NIFANTEV, AS SHASHKOV… - …, 1992 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 0

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